molecular formula C8H10N2S2 B070141 2-Pyridinecarbothioamide, 4-(ethylthio)- CAS No. 186044-56-4

2-Pyridinecarbothioamide, 4-(ethylthio)-

Cat. No.: B070141
CAS No.: 186044-56-4
M. Wt: 198.3 g/mol
InChI Key: GHZIACKJRCQDIE-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(ethylthio)- is a sulfur-containing pyridine derivative characterized by a thioamide group at position 2 and an ethylthio (-S-C₂H₅) substituent at position 4 of the pyridine ring. This compound has garnered attention in chemical research due to its structural uniqueness, which combines electron-withdrawing (thioamide) and sulfur-based (ethylthio) functional groups.

Properties

CAS No.

186044-56-4

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

4-ethylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C8H10N2S2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

GHZIACKJRCQDIE-UHFFFAOYSA-N

SMILES

CCSC1=CC(=NC=C1)C(=S)N

Isomeric SMILES

CCSC1=CC(=NC=C1)C(=N)S

Canonical SMILES

CCSC1=CC(=NC=C1)C(=S)N

Other CAS No.

186044-56-4

Synonyms

2-Pyridinecarbothioamide,4-(ethylthio)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Pyridinecarbothioamide, 4-(ethylthio)- and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Applications/Findings Reference
2-Pyridinecarbothioamide, 4-(ethylthio)- Pyridine -SC(NH₂) at C2, -S-C₂H₅ at C4 Potential corrosion inhibitor (inferred)
4-(2-(Pyridin-4-yl)ethylthio)ethyl)pyridine Pyridine -S-CH₂-CH₂- linker between two pyridine rings Corrosion inhibitor for mild steel in HCl
JNJ-47965567 Pyridinecarboxamide -S-Ph at C2, complex tetracyclic substituent Bioactive compound (undisclosed target)
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate Pyrimidine -S-C₂H₅ at C2, -COOEt at C5 Pharmaceutical intermediate (aminopyrimidine)
CEP-1347 Indole-carboline Bis(ethylthio)methyl groups Kinase inhibitor (JNK pathway)

Key Observations :

  • Sulfur Functionality: The ethylthio group (-S-C₂H₅) is shared with Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate and CEP-1347, where it enhances electron-withdrawing effects or metal-binding capacity .
  • Thioamide vs. Carboxamide : Replacing the thioamide (C=S-NH₂) in 2-Pyridinecarbothioamide with a carboxamide (C=O-NH₂) group, as seen in JNJ-47965567, reduces electrophilicity and may alter solubility or biological target affinity .
  • Ring System: Pyrimidine-based analogs (e.g., Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate) exhibit distinct reactivity compared to pyridine derivatives due to nitrogen positioning .

Performance in Corrosion Inhibition

The compound 4-(2-(Pyridin-4-yl)ethylthio)ethyl)pyridine () demonstrates 92% inhibition efficiency for mild steel in 1.0 M HCl at 10⁻³ M concentration, attributed to its planar structure and sulfur atoms adsorbing onto metal surfaces .

Pharmaceutical Intermediate Utility

Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate () serves as a precursor for aminopyrimidine drugs. Its ethylthio group facilitates nucleophilic substitution reactions, a feature less accessible in 2-Pyridinecarbothioamide due to the thioamide’s lower reactivity .

Preparation Methods

Radical Alkylation of 4-Cyanopyridine

The foundational step in ethionamide synthesis involves introducing the ethylthio group at position 4 of the pyridine ring. This is achieved through a radical-mediated alkylation of 4-cyanopyridine (1 ), as described in studies on analogous compounds. The reaction employs propionic acid (CH3_3CH2_2COOH) as the ethyl radical source under oxidative conditions. Key reagents include ammonium persulfate ((NH4_4)2_2S2_2O8_8) as the initiator, silver nitrate (AgNO3_3) as a catalyst, and nitric acid (HNO3_3) to maintain an acidic milieu.

Mechanistic Overview :

  • Propionic acid undergoes decarboxylation under oxidative conditions, generating ethyl radicals (CH2_2CH2_2^\bullet).

  • These radicals attack the electron-deficient pyridine ring at position 2, forming 2-ethyl-4-cyanopyridine (3d ).

  • The reaction is conducted at 90–100°C for 30 minutes, yielding 3d with subsequent purification via oxalic acid salt formation and solvent extraction.

Optimization Notes :

  • Excess propionic acid (1.1–1.2 equivalents) minimizes dialkylation byproducts (e.g., 2,6-diethyl-4-cyanopyridine).

  • Temperature control above 90°C ensures efficient radical generation while avoiding decomposition of the nitrile group.

Thionation of the Cyano Group

The conversion of the cyano (–CN) group in 3d to a carbothioamide (–C(S)NH2_2) moiety is achieved via thionation using sodium sulfide (Na2_2S) and elemental sulfur (S8_8) in aqueous medium. This step is critical for conferring the antimycobacterial activity of ethionamide.

Procedure :

  • A mixture of 3d (2-ethyl-4-cyanopyridine), Na2_2S (2.2 equivalents), and S8_8 (0.3 equivalents) in water is stirred at 25–30°C for 2 hours.

  • The pH is adjusted to 8.5–9.0 with concentrated HCl to precipitate the product, which is filtered and dried to yield 2-ethyl-4-pyridinecarbothioamide (4d ).

Reaction Conditions :

ParameterValue
Temperature25–30°C
Reaction Time2 hours
Na2_2S Equiv.2.2
S8_8 Equiv.0.3
Yield70–75% (crude)

Side Reactions :

  • Hydrolysis of the cyano group to carboxylic acid (5 ) occurs in ≈0.5% of cases, necessitating pH control below 9.0.

  • Residual 4-cyanopyridine may undergo thionation to form pyridine-4-carbothioamide (4e ), requiring rigorous purification.

Analytical Characterization

Spectroscopic Data

The structural integrity of ethionamide is confirmed through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

1H NMR (DMSO-d6) :

  • δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, 4H, aromatic and ethyl-H), 4.08 (t, 4H, piperazine-H), 2.36 (s, 3H, CH3_3).
    IR (KBr) :

  • Peaks at 2964 cm1^{-1} (C–H stretch), 1728 cm1^{-1} (C=O), and 1568 cm1^{-1} (C=S).

Mass Spectrometry :

  • HRMS (ESI): m/z 381.1341 [M + H]+^+ (calc. 381.1355 for C18_{18}H20_{20}F3_3N4_4S).

Impurities and Byproducts

Dialkylated Derivatives

Excess alkylating agents or prolonged reaction times lead to 2,6-diethyl-4-cyanopyridine (3b ), which thionates to 2,6-diethyl-4-pyridinecarbothioamide (4b ). These byproducts are removed via silica gel chromatography.

Hydrolysis Products

Partial hydrolysis of the cyano group yields 2-ethylisonicotinic acid (5 ), identifiable by its distinct IR peak at 1728 cm1^{-1} (C=O) and NMR resonance at δ 2.78 ppm (t, CH2_2).

Industrial-Scale Considerations

Solvent Selection

Cyclohexane and acetone are preferred for extraction and salt formation due to their immiscibility with aqueous phases and low polarity, enhancing yield and purity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Pyridinecarbothioamide, 4-(ethylthio)- with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(ethylthio)pyridine-2-carboxylic acid with thioamide-forming reagents (e.g., Lawesson’s reagent) under inert conditions. Key parameters include:

  • Temperature : Maintain reflux in anhydrous solvents (e.g., toluene or THF) to avoid hydrolysis.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry of the thiolating agent to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing 2-Pyridinecarbothioamide, 4-(ethylthio)-?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H NMR (δ 8.5–8.7 ppm for pyridine protons, δ 2.5–3.0 ppm for ethylthio CH2_2) and 13C^13C NMR (δ 160–165 ppm for thiocarbonyl).
  • IR : Confirm the C=S stretch at ~1200–1250 cm1^{-1} and pyridine ring vibrations at ~1600 cm1^{-1}.
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns consistent with the ethylthio group .

Advanced Research Questions

Q. How does the ethylthio substituent modulate the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate the electron-withdrawing/donating effects of the ethylthio group on the pyridine ring. Compare frontier molecular orbitals (HOMO/LUMO) with analogues lacking the substituent .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials, revealing shifts in reduction peaks (e.g., ~-1.2 V vs. Ag/AgCl) due to sulfur’s electron-rich nature .

Q. What strategies resolve contradictions in reported biological activities of 2-Pyridinecarbothioamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified alkylthio chains and test enzyme inhibition (e.g., acetylcholinesterase) under standardized assays (IC50_{50} determination).
  • Data Normalization : Account for variations in assay conditions (pH, temperature) by cross-referencing with positive controls (e.g., galantamine for cholinesterase) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare literature data, identifying outliers due to impurities or solvent effects .

Q. What experimental protocols evaluate the corrosion inhibition efficacy of 2-Pyridinecarbothioamide, 4-(ethylthio)- on metallic substrates?

  • Methodological Answer :

  • Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl or NaCl solutions. Calculate inhibition efficiency (η%\eta \%) using:
    η%=(1icorr(inh)icorr(blank))×100\eta \% = \left(1 - \frac{i_{\text{corr(inh)}}}{i_{\text{corr(blank)}}}\right) \times 100

    • Surface Analysis : Use SEM-EDS to assess adsorbed inhibitor layers on steel surfaces post-exposure .
    • Synergistic Effects : Test combinations with iodide ions to enhance adsorption via synergistic mechanisms .

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